molecular formula C19H21BrN2O2 B2495872 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 302805-61-4

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2495872
CAS No.: 302805-61-4
M. Wt: 389.293
InChI Key: LHENQYNNWDPURR-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21BrN2O2 and its molecular weight is 389.293. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Similar Compounds

  • Antimicrobial Applications : Compounds similar to 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives involving esterification and hydrazination processes, leading to Schiff bases and Thiazolidinone derivatives, have shown significant antibacterial and antifungal activities (Fuloria et al., 2014).

  • Stereoselective Synthesis for Medicinal Chemistry : The stereoselective synthesis of cis-3,4-disubstituted piperidines, through ring transformation of azetidines, provides valuable templates for medicinal chemistry applications, including the development of compounds with potential analgesic or anticancer properties (Mollet et al., 2011).

  • Gastroprotective Activity : Research into compounds with piperidinomethyl phenoxyl groups and thioether functions, similar in structure to the compound of interest, has revealed gastroprotective activities. These studies highlight the potential use of such compounds in treating gastrointestinal disorders (Hirakawa et al., 1998).

  • Pharmacological Applications : The Leuckart synthesis has been employed to create novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This highlights the diverse pharmacological applications of compounds with structural similarities to this compound (Rani et al., 2016).

  • Antioxidant Activity : Compounds incorporating bromophenol groups, similar to the bromophenoxy component in the compound of interest, have been extracted from marine sources and shown to possess potent radical scavenging activity. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Biochemical Analysis

Biochemical Properties

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit poly (ADP-ribose) polymerase (PARP) 1 and 2, which are crucial enzymes involved in DNA repair processes . The compound’s inhibition of PARP activity leads to the accumulation of DNA damage, ultimately affecting cell survival and proliferation. Additionally, it interacts with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are involved in its metabolic oxidation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly those with BRCA-1 and BRCA-2 mutations . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. By disrupting the DNA repair mechanisms, it induces apoptosis and reduces the viability of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the catalytic domain of PARP enzymes, inhibiting their activity and preventing the repair of DNA strand breaks . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Additionally, the compound’s interaction with cytochrome P450 enzymes influences its metabolic stability and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur through metabolic processes involving cytochrome P450 enzymes . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PARP activity and continuous accumulation of DNA damage, resulting in persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity and reduces tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, including off-target interactions and potential damage to normal tissues. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 . These enzymes play a crucial role in the compound’s biotransformation, influencing its pharmacokinetic properties and overall efficacy. The metabolic pathways also affect the compound’s stability and degradation, impacting its long-term effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall efficacy in inhibiting PARP activity and inducing DNA damage.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-15-5-4-6-18(13-15)24-14-19(23)21-16-7-9-17(10-8-16)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHENQYNNWDPURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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